molecular formula C11H12Cl2N2 B15340473 3-(4,5-Dichloro-3-indolyl)-1-propanamine

3-(4,5-Dichloro-3-indolyl)-1-propanamine

Cat. No.: B15340473
M. Wt: 243.13 g/mol
InChI Key: AYTXSELUCOMURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dichloro-3-indolyl)-1-propanamine is a propanamine derivative featuring a 4,5-dichloro-substituted indole moiety attached to the terminal carbon of the propanamine backbone. The dichloroindolyl substituent likely enhances lipophilicity and electronic stability compared to simpler analogs, influencing its interaction with biological targets or synthetic pathways .

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

3-(4,5-dichloro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H12Cl2N2/c12-8-3-4-9-10(11(8)13)7(6-15-9)2-1-5-14/h3-4,6,15H,1-2,5,14H2

InChI Key

AYTXSELUCOMURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCCN)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,5-dichloroindole.

    Alkylation: The 4,5-dichloroindole is then subjected to alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(4,5-Dichloro-3-indolyl)-1-propanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with indole-binding sites in proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(4,5-Dichloro-3-indolyl)-1-propanamine with structurally related propanamine derivatives, emphasizing substituent effects:

Compound Name Substituent Molecular Weight (g/mol) CAS RN Key Properties/Applications Reference
This compound 4,5-Dichloroindolyl ~265.1 (estimated) Not provided Hypothesized bioactivity due to indole; potential use in drug design
NOC-5 2-hydroxy-1-isopropylnitroso 206.2 NO-releasing (t₁/₂ = 93 min at pH 7.4); research tool for vasodilation studies
NOC-7 2-hydroxy-1-methylnitroso 178.2 Rapid NO release (t₁/₂ = 10 min at pH 7.4); used in bacterial studies
3-Dimethylamino-1-propanol Dimethylamino 103.16 3179-63-3 Boiling point: 159°C; industrial solvent or intermediate
3-((3-Nitrophenyl)methoxy)-1-propanamine 3-Nitrophenylmethoxy 226.2 Precursor to thiourea derivatives; synthetic intermediate in drug development
N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine 3,4-Dimethoxyphenyl 253.3 Lignin-derived amine; explored in green chemistry catalysis
Heptafluoro-N,N-bis(heptafluoropropyl)-1-propanamine Perfluorinated alkyl chains ~700 (estimated) 338-83-0 High thermal stability; used in fluoropolymer synthesis

Key Findings from Comparative Analysis

Biological Activity: NOC-5 and NOC-7 release nitric oxide (NO), with half-lives influenced by temperature and substituents (e.g., isopropyl vs. methyl groups) . In contrast, the dichloroindolyl group in the target compound may confer affinity for serotonin receptors or kinase inhibition, common in indole derivatives, though specific data is lacking. The 3-nitrophenylmethoxy substituent in enables thiourea cyclization, suggesting the target compound’s amine group could similarly participate in nucleophilic reactions .

Physical and Chemical Properties: 3-Dimethylamino-1-propanol (bp 159°C) is less polar than the dichloroindolyl analog, which likely has higher molecular weight and lower solubility in aqueous media.

Synthetic Pathways :

  • Gabriel synthesis () is used to prepare 3-((3-nitrophenyl)methoxy)-1-propanamine via phthalimide intermediates . The target compound may require similar strategies, substituting nitro groups with dichloroindolyl moieties.
  • Catalytic amination () of lignin-derived alcohols demonstrates the feasibility of producing aryl-substituted propanamines, suggesting scalable routes for the target compound .

Applications :

  • N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine highlights the role of aryl groups in biomass valorization , while the dichloroindolyl analog might be tailored for pharmaceuticals or agrochemicals.
  • Perfluorinated analogs serve niche industrial roles, whereas the target compound’s indole core aligns with bioactive molecule design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.